molecular formula C21H23FN2O2 B11089522 1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one

1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one

Cat. No.: B11089522
M. Wt: 354.4 g/mol
InChI Key: QNVDQASZSOCKQW-UHFFFAOYSA-N
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Description

1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the benzoyl and fluoro groups in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may utilize parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of other piperazine derivatives used in the treatment of neurological disorders.

Comparison with Similar Compounds

1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one can be compared to other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23FN2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]butan-1-one

InChI

InChI=1S/C21H23FN2O2/c1-2-6-20(25)17-9-10-19(18(22)15-17)23-11-13-24(14-12-23)21(26)16-7-4-3-5-8-16/h3-5,7-10,15H,2,6,11-14H2,1H3

InChI Key

QNVDQASZSOCKQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)F

Origin of Product

United States

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